

# A Technical Guide to the Spectroscopic Characterization of 2-Oxazolemethanol

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## Compound of Interest

Compound Name: 2-Oxazolemethanol

Cat. No.: B157027

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## Executive Summary

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **2-Oxazolemethanol** (CAS No. 130551-92-7).<sup>[1][2][3]</sup> As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer researchers and drug development professionals a reliable reference for the characterization of this important oxazole derivative.

## Introduction: The Significance of 2-Oxazolemethanol

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.<sup>[4][5][6][7]</sup> **2-Oxazolemethanol**, featuring a reactive hydroxymethyl group on the oxazole ring, serves as a key intermediate for the synthesis of more complex molecules. Its structural integrity is the foundation for the successful development of novel therapeutics. Accurate and comprehensive spectroscopic analysis is, therefore, not merely a routine check but a critical step in the drug discovery and development pipeline, ensuring that the desired molecular architecture is in hand. This guide provides the foundational spectroscopic knowledge base for scientists working with this versatile compound.

## Molecular Structure and Properties

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic output.

- Chemical Name: (1,3-Oxazol-2-yl)methanol[2]
- CAS Number: 130551-92-7[1]
- Molecular Formula: C<sub>4</sub>H<sub>5</sub>NO<sub>2</sub>[2]
- Molecular Weight: 99.09 g/mol [2]

The structure consists of a 5-membered aromatic oxazole ring substituted at the C2 position with a hydroxymethyl (-CH<sub>2</sub>OH) group. The heteroaromatic nature of the oxazole ring, with its electron-withdrawing nitrogen and electron-donating oxygen, creates a unique electronic environment that dictates its spectroscopic behavior.

Caption: Molecular Structure of **2-Oxazolemethanol** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-oxazolemethanol** is expected to show three distinct signals corresponding to the two protons on the oxazole ring, the two protons of the methylene group, and the single proton of the hydroxyl group.

Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.65	Singlet	1H	H5	The proton at the C5 position is deshielded by the adjacent oxygen and nitrogen atoms.
~7.15	Singlet	1H	H4	The proton at the C4 position is typically upfield relative to H5.
~4.80	Singlet	2H	-CH <sub>2</sub> -	The methylene protons are adjacent to the electron-withdrawing oxazole ring and the hydroxyl group.

| ~3.50 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable, leading to a broad signal; its chemical shift is concentration and temperature dependent. |

#### Experimental Protocol: <sup>1</sup>H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **2-oxazolemethanol** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

- Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment	Rationale
~162.0	C2	This carbon is attached to two heteroatoms (N and O) and the hydroxymethyl group, resulting in significant deshielding.
~138.0	C5	The C5 carbon is adjacent to the ring oxygen and nitrogen.
~128.0	C4	The C4 carbon is typically found at a higher field compared to C5.

| ~58.0 | -CH<sub>2</sub>- | The methylene carbon is attached to an oxygen atom and the oxazole ring. |

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-oxazolemethanol** will be dominated by absorptions from the O-H, C-H, C=N, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3150-3100	Medium	Aromatic C-H stretch (oxazole ring)
2950-2850	Medium	Aliphatic C-H stretch (-CH <sub>2</sub> -)
~1580	Medium	C=N stretch (oxazole ring)

| ~1100 | Strong | C-O stretch (alcohol) |

#### Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared.
- **Instrumentation:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

#### Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
99	High	[M] <sup>+</sup> , Molecular ion
98	Moderate	[M-H] <sup>+</sup>
70	Moderate	[M-CHO] <sup>+</sup> , Loss of a formyl radical

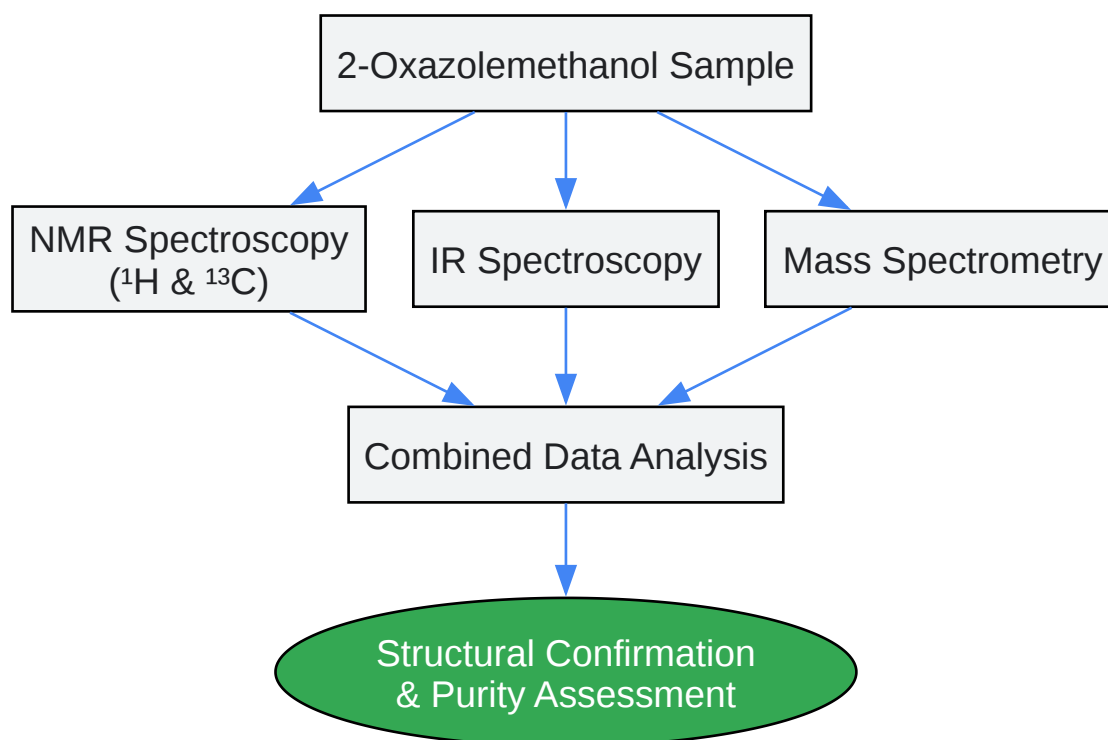
| 69 | High |  $[M-CH_2O]^+$ , Loss of formaldehyde |

#### Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
- Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.
- Analysis: Detect the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

## Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **2-oxazolemethanol** is not based on a single technique but on the convergence of data from multiple spectroscopic methods. The following workflow illustrates this integrated approach.



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Caption: Workflow for the comprehensive spectroscopic analysis of **2-oxazolemethanol**.

## Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for **2-oxazolemethanol**. By understanding these characteristic spectral signatures, researchers, scientists, and drug development professionals can confidently identify and verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

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